molecular formula C14H16BrNO3 B7560417 1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid

1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B7560417
M. Wt: 326.19 g/mol
InChI Key: WQQOSYCWBUAXID-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid, also known as BPAM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BPAM is a pyrrolidine derivative that has been found to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. The purpose of

Scientific Research Applications

1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid has been the subject of scientific research due to its potential applications in the field of medicine. One area of interest is its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro. This suggests that this compound may have potential as an anti-inflammatory agent.
Another area of interest is this compound's analgesic properties. This compound has been found to reduce pain in animal models of inflammation and neuropathic pain. This suggests that this compound may have potential as an analgesic agent.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound may also act by modulating the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to have antioxidant and neuroprotective effects. This compound has also been found to modulate the activity of the endocannabinoid system, which is involved in pain sensation and inflammation.

Advantages and Limitations for Lab Experiments

1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further research is needed to determine its efficacy and safety in vivo, as well as its potential side effects. Another area of interest is its potential as a neuroprotective agent. This compound has been found to have antioxidant and neuroprotective effects, and further research is needed to determine its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.

Synthesis Methods

1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 3-bromobenzoyl chloride with 3-methylpyrrolidine-3-carboxylic acid. This reaction yields the intermediate 1-(2-bromoacetyl)-3-methylpyrrolidine-3-carboxylic acid, which is then treated with sodium hydroxide to form this compound. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

1-[2-(3-bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(13(18)19)5-6-16(9-14)12(17)8-10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQOSYCWBUAXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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